5-fluoro-6-methyl-1H-indole 5-fluoro-6-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1000343-16-7
VCID: VC2391363
InChI: InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
SMILES: CC1=CC2=C(C=CN2)C=C1F
Molecular Formula: C9H8FN
Molecular Weight: 149.16 g/mol

5-fluoro-6-methyl-1H-indole

CAS No.: 1000343-16-7

Cat. No.: VC2391363

Molecular Formula: C9H8FN

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-6-methyl-1H-indole - 1000343-16-7

Specification

CAS No. 1000343-16-7
Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
IUPAC Name 5-fluoro-6-methyl-1H-indole
Standard InChI InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Standard InChI Key FKAVXDSGDUVHBT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CN2)C=C1F
Canonical SMILES CC1=CC2=C(C=CN2)C=C1F

Introduction

Basic Chemical Properties

The fundamental chemical properties of 5-fluoro-6-methyl-1H-indole establish its identity and provide the foundation for understanding its behavior in various chemical environments.

Identification and Structural Data

5-Fluoro-6-methyl-1H-indole is characterized by several key identifiers that enable its precise recognition in chemical databases and literature:

PropertyValue
CAS Number1000343-16-7
Molecular FormulaC₉H₈FN
Molecular Weight149.16 g/mol
SMILESCc1cc2c(cc[nH]2)cc1F
InChIInChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
InChIKeyFKAVXDSGDUVHBT-UHFFFAOYSA-N
MFCD NumberMFCD09026971

The compound consists of an indole core with a fluorine atom at position 5 and a methyl group at position 6 .

PropertyValue/Description
AppearanceNot specified in literature
State at Room TemperatureLikely solid (based on similar indole derivatives)
SolubilityLikely soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane
LogPModerate lipophilicity (estimated)

The compound's fluorine substituent likely influences its lipophilicity and molecular interactions, potentially affecting its solubility profile and membrane permeability characteristics .

Structural Characteristics

Indole Core Structure

5-Fluoro-6-methyl-1H-indole features the classic indole bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. This heterocyclic scaffold is widespread in natural products and pharmaceutical compounds, contributing to diverse biological activities .

The indole nitrogen (N-H) at position 1 serves as a hydrogen bond donor, potentially facilitating interactions with biological targets. The aromatic nature of the indole system provides planar geometry and electron-rich characteristics that influence its reactivity patterns .

Substitution Pattern

The substitution pattern in 5-fluoro-6-methyl-1H-indole creates a unique electronic and steric environment:

  • The fluorine atom at C-5 position:

    • Increases metabolic stability

    • Enhances lipophilicity

    • Modifies the electron distribution across the aromatic system

    • May serve as a hydrogen bond acceptor

  • The methyl group at C-6 position:

    • Provides additional hydrophobicity

    • Creates steric effects that may influence binding to biological targets

    • Potentially affects the reactivity of adjacent positions

This particular substitution pattern creates distinctive electronic properties that differentiate 5-fluoro-6-methyl-1H-indole from other indole derivatives and may contribute to specific biological activities .

Chemical Reactivity

Typical Reactions

As an indole derivative, 5-fluoro-6-methyl-1H-indole is expected to participate in various chemical transformations characteristic of the indole scaffold:

  • Electrophilic Aromatic Substitution:

    • Preferential reactivity at C-3 position (highest electron density)

    • Potential reactions include nitration, halogenation, and Friedel-Crafts acylation

    • The fluoro and methyl substituents may influence regioselectivity

  • N-H Functionalization:

    • Potential for N-alkylation or N-acylation reactions

    • Formation of N-protected derivatives (e.g., N-Boc protection as seen in tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate)

  • Metalation Reactions:

    • Possible lithiation or other organometallic transformations

    • Cross-coupling reactions (Suzuki, Sonogashira, etc.)

The presence of the fluorine atom may impose unique electronic effects that influence these reactions, potentially altering their rates and selectivity.

Stability Considerations

The fluorine substituent likely enhances the metabolic stability of 5-fluoro-6-methyl-1H-indole compared to non-fluorinated analogs, potentially increasing its half-life in biological systems. The compound is likely sensitive to strong oxidizing conditions, and protection strategies may be necessary during certain synthetic manipulations.

Biological and Pharmacological Properties

Potential ActivityBasis for Prediction
Anti-inflammatoryCommon activity in indole derivatives
AntimicrobialIndole scaffold frequently exhibits antibacterial properties
AnticancerFluorinated indoles have shown antiproliferative activities
AntioxidantIndole core can participate in radical scavenging
Enzyme inhibitionPotential interaction with various enzyme systems

These potential activities are inferred based on the general bioactivity profile of indole derivatives rather than specific studies on 5-fluoro-6-methyl-1H-indole .

Structure-Activity Relationships

The specific substitution pattern in 5-fluoro-6-methyl-1H-indole may contribute to unique biological interactions:

  • The fluorine atom at position 5:

    • Enhances metabolic stability

    • Potentially increases bioavailability

    • May form hydrogen bonds with target proteins

    • Alters the electronic properties of the indole system

  • The methyl group at position 6:

    • Provides hydrophobic interactions with binding pockets

    • May influence the compound's orientation within biological targets

This specific substitution pattern creates a unique electronic and steric environment that may lead to selective interactions with biological targets .

Applications and Research Directions

Future Research Directions

Several promising avenues for further investigation of 5-fluoro-6-methyl-1H-indole include:

  • Development of efficient and scalable synthetic routes

  • Systematic evaluation of biological activities

  • Structure-activity relationship studies using derivatives

  • Exploration of potential applications in drug discovery

  • Investigation of physicochemical properties and their influence on biological activity

Research focused on these directions would enhance our understanding of this compound and potentially reveal valuable applications in various fields.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-fluoro-6-methyl-1H-indole, a comparison with structurally related compounds is valuable:

CompoundCAS NumberMolecular WeightKey Differences
5-Fluoro-6-methyl-1H-indole1000343-16-7149.16Reference compound
6-Fluoro-5-methyl-1H-indole162100-95-0149.16Reversed positions of F and CH₃
6-Fluoro-2-methyl-1H-indole40311-13-5149.17Methyl at position 2 instead of 6
5-Fluoro-3-methyl-1H-indole(Not specified)149.16Methyl at position 3 instead of 6
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate136818-64-9223.20Contains additional methoxy and carboxylate groups

These structural analogs demonstrate how minor changes in substitution patterns can potentially lead to diverse properties and biological activities, highlighting the importance of specific molecular architecture in determining function .

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